molecular formula C15H16FN3O3 B5708652 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine CAS No. 5260-53-7

1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine

Cat. No.: B5708652
CAS No.: 5260-53-7
M. Wt: 305.30 g/mol
InChI Key: XZHTUIUXDCPMOS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a 5-nitrofuran-2-ylmethyl group

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring is reacted with 2-fluorobenzyl chloride in the presence of a base.

    Attachment of the 5-Nitrofuran-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with 5-nitrofuran-2-carbaldehyde under reductive amination conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The fluorophenyl group may enhance binding affinity to specific targets, contributing to the compound’s biological activity.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine can be compared with similar compounds such as:

    1-(2-Fluorophenyl)piperazine: Lacks the nitrofuran moiety, resulting in different biological activity.

    4-[(5-Nitrofuran-2-yl)methyl]piperazine: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.

    1-(2-Chlorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine: The chlorine substituent may alter the compound’s reactivity and biological properties compared to the fluorine substituent.

The uniqueness of this compound lies in its combination of the fluorophenyl and nitrofuran moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-13-3-1-2-4-14(13)18-9-7-17(8-10-18)11-12-5-6-15(22-12)19(20)21/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHTUIUXDCPMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967029
Record name 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5260-53-7
Record name 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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